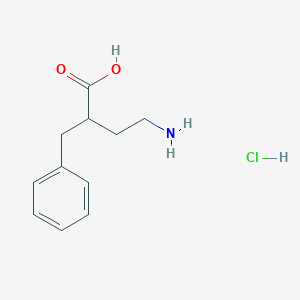

Fmoc-L-Phe-L-Pro-OH

描述

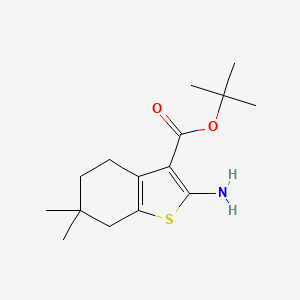

Fmoc-L-Phe-L-Pro-OH is a useful research compound. Its molecular formula is C29H28N2O5 and its molecular weight is 484.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

光响应水凝胶

Fmoc-L-Phe-L-Pro-OH 已被用于创建光响应水凝胶 . 这些水凝胶可以为分子释放提供精确的空间和时间控制 . 使用各种技术研究了水凝胶的共组装机制、形态和光响应性 . 这种应用在可控药物释放方面具有巨大潜力 .

自支撑水凝胶

This compound 也用于合成自支撑水凝胶 . 这些水凝胶是生物相容性材料,适用于生物、生物医学和生物技术应用,如药物递送和用于成像的诊断工具 . Fmoc-K3 水凝胶更坚硬,是一种潜在的组织工程材料,可以完全支持细胞粘附、存活和复制 .

肽库

This compound 的用途超出了其在固相肽合成 (SPPS) 中的作用。 它还用于合成肽库,在药物发现和开发中起着至关重要的作用 .

纳米医学

基于 Phe-Phe 基序的分子在纳米医学中找到了广泛的应用,从药物递送和生物材料到新的治疗模式 . 使用各种方法生产这些分子的自组装纳米结构,并对其应用进行表征 .

作用机制

Target of Action

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-L-proline, also known as Fmoc-L-Phe-L-Pro-OH, is primarily used as a protecting group for amines in peptide synthesis . It protects the amino acid residues and can be deprotected when needed .

Mode of Action

The Fmoc group in N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-L-proline can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-L-proline plays a significant role in the biochemical pathways of peptide synthesis . It is used to protect the amino group during the formation of peptides, preventing undesired side reactions during peptide bond formation .

Result of Action

The result of the action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-L-proline is the successful synthesis of peptides with the desired sequence and structure . By protecting the amino group during synthesis, it prevents undesired side reactions and ensures the correct formation of peptide bonds .

Action Environment

The action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-L-proline is influenced by the environmental conditions of the peptide synthesis process. The stability of the Fmoc group is sensitive to pH, being stable under acidic conditions but labile under basic conditions . Therefore, the pH of the environment is a critical factor influencing the compound’s action and efficacy .

属性

IUPAC Name |

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O5/c32-27(31-16-8-15-26(31)28(33)34)25(17-19-9-2-1-3-10-19)30-29(35)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-26H,8,15-18H2,(H,30,35)(H,33,34)/t25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLJYCCFIFHMLH-UIOOFZCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1450275.png)

![N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1450278.png)

![[3-(2-Chloroethoxy)phenyl]amine hydrochloride](/img/structure/B1450285.png)